molecular formula C6H3ClFNO B1316859 2-Fluoro-isonicotinoyl chloride CAS No. 65352-95-6

2-Fluoro-isonicotinoyl chloride

Cat. No.: B1316859
CAS No.: 65352-95-6
M. Wt: 159.54 g/mol
InChI Key: BWRHCKQYCOWAAV-UHFFFAOYSA-N
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Description

2-Fluoro-isonicotinoyl chloride is an organic compound with the molecular formula C6H3ClFNO. It is a derivative of isonicotinoyl chloride, where a fluorine atom is substituted at the 2-position of the pyridine ring. This compound is known for its reactivity and is used in various chemical syntheses and research applications .

Scientific Research Applications

2-Fluoro-isonicotinoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Biochemical Analysis

Biochemical Properties

2-Fluoro-isonicotinoyl chloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of covalent bonds. The compound is known to react with nucleophiles, such as amines and alcohols, forming stable amide and ester linkages. These interactions are crucial in the synthesis of complex organic molecules and pharmaceuticals .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It acts as an acylating agent, modifying the active sites of enzymes and altering their activity. This modification can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been identified, where specific dosages result in noticeable changes in cellular and physiological functions. Toxicity studies have highlighted the importance of careful dosage management to avoid harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through hydrolysis, leading to the formation of 2-fluoroisonicotinic acid and other metabolites. These metabolic processes are essential for the compound’s clearance from the body and its overall biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. This localization is crucial for its biochemical activity and interactions with target biomolecules. Studies have shown that this compound can be distributed to various tissues, including the liver, kidneys, and brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-isonicotinoyl chloride can be synthesized through the chlorination of 2-fluoroisonicotinic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the 2-fluoroisonicotinic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure to obtain the crude product, which can be purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using distillation or crystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-isonicotinoyl chloride undergoes various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile such as an amine or alcohol. The reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.

    Acylation: this compound can be used as an acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction is commonly used to introduce the 2-fluoroisonicotinoyl group into various substrates.

    Condensation Reactions: The compound can undergo condensation reactions with hydrazines or amines to form hydrazides or amides, respectively

Major Products Formed:

    Nucleophilic Substitution: Formation of 2-fluoroisonicotinoyl derivatives such as amides and esters.

    Acylation: Formation of acylated products with the 2-fluoroisonicotinoyl group.

    Condensation Reactions: Formation of hydrazides and amides

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the fluorine atom, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and analytical chemistry .

Properties

IUPAC Name

2-fluoropyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-9-5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRHCKQYCOWAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558731
Record name 2-Fluoropyridine-4-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65352-95-6
Record name 2-Fluoro-4-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65352-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoropyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-isonicotinoyl chloride
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of the above 2-fluoropyridine-4-carboxylic acid (10 g) and thionyl chloride (70 mL) was heated at reflux for 25 hours. The excess thionyl chloride was removed by distillation at atmospheric pressure and the residue was distilled giving 9.51 grams of 2-fluoropyridine-4-carbonyl chloride having a boiling point of 88° C.
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10 g
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70 mL
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